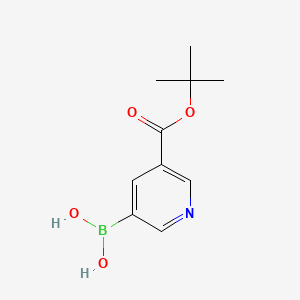
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters can be achieved by [4+2] cycloaddition . Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” consists of 10 carbon atoms, 15 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 222.049 Da and the monoisotopic mass is 222.117569 Da .Chemical Reactions Analysis
The most important application of organoboron compounds like “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” include a density of 1.2±0.1 g/cm3, an index of refraction of 1.533, and a molar refractivity of 58.0±0.4 cm3 . The compound has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . The polar surface area is 82 Å2 and the polarizability is 23.0±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Pyridazines and Pyrroles : The compound is utilized in the synthesis of pyridazines and pyrroles through divergent and solvent-dependent reactions. Specific solvents and temperature conditions lead to the formation of 5,6-dihydro-4H-pyridazines, and 1-amino-pyrroles, with the reaction mechanisms including [4+2] cycloaddition and addition/cyclization pathways (Rossi et al., 2007).
Introduction of N-Boc Groups into Amino Acids : The compound is integral in introducing N-Boc groups into hindered amino acids. The process is suitable for large-scale preparations of Boc-amino acids, proving its industrial applicability (Vorbrüggen, 2008).
Preparation of tert-Butyl Esters : A novel protocol employs the compound for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, yielding up to 94% using a palladium-catalyzed system. The process accommodates a wide range of substrates, including benzenes, pyridines, and quinolines (Li et al., 2014).
B–H Bond Cleavage and Chemical Catalysis : The compound is involved in exploring new reaction pathways with organometallic systems, leading to fundamental advancements in chemical catalysis. Studies reveal dehydrogenative addition of the borane B–H bond across metal centers and ligands, forming new complexes with boryl moieties (Anaby et al., 2014).
N-tert-Butoxycarbonylation of Amines : The compound acts as a catalyst for the N-tert-butoxycarbonylation of amines, showcasing efficiency and environmental friendliness. This process offers chemoselectivity and high yields in the production of N-Boc derivatives, essential in peptide synthesis (Heydari et al., 2007).
Safety And Hazards
“(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIOQIEIHFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728944 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid | |
CAS RN |
1203649-61-9 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

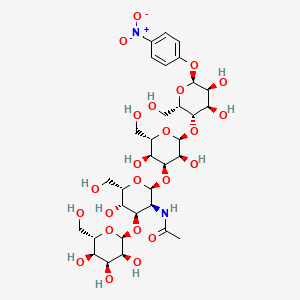
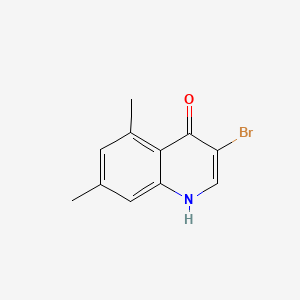
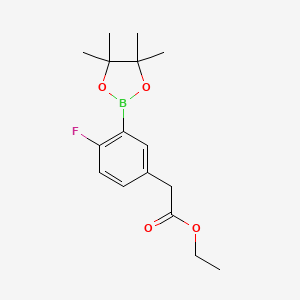
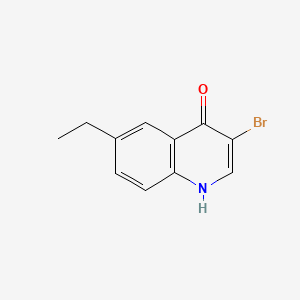
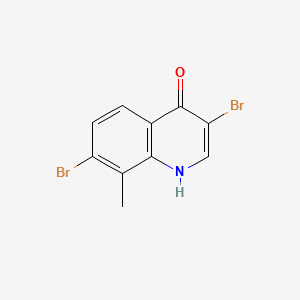
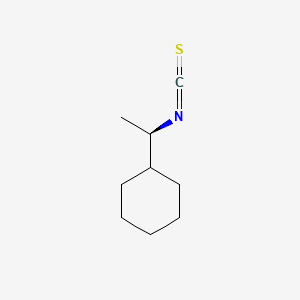
![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)

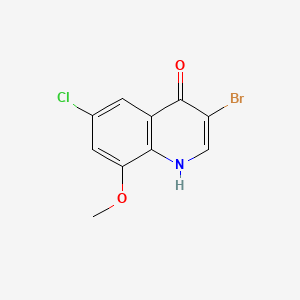
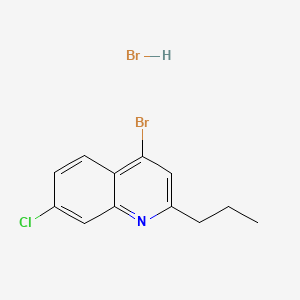
![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)
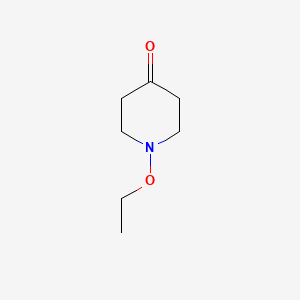
![4-(6-Chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B598677.png)